Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound. It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium catalysts . For example, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used in the Miyaura borylation and Suzuki coupling reactions .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related heterocyclic compounds has been explored for their potential in various applications. For instance, a study on the synthesis and structural exploration of a novel bioactive heterocycle, which was prepared from 3-(piperidin-4-yl)benzo[d]isoxazole, evaluated its antiproliferative activity. The structure was characterized using various spectroscopic techniques and X-ray diffraction studies, highlighting the significance of these compounds in medicinal chemistry (Prasad et al., 2018).
Pharmacological Applications
- Similar compounds have shown potential in pharmacological research. A study on the synthesis of 1,2,4-oxadiazole derivatives investigated their anticancer activity. New molecules were designed, synthesized, and screened against different cancer cell lines, leading to the discovery of new oxadiazole-based anticancer drugs (Vaidya et al., 2020).
Antimicrobial and Antifungal Applications
- Research into the antimicrobial and antifungal properties of similar compounds has been conducted. For example, a study synthesized a library of compounds and investigated their antibacterial, antifungal, and antimycobacterial activities against various strains. The compounds showed good to moderate activity against bacterial strains, highlighting their potential as antimicrobial agents (Pandya et al., 2019).
Material Science and Electronics
- In material science, derivatives of benzo[c][1,2,5]thiadiazole have been explored for their photovoltaic performance. A study investigated the influence of annealing temperature on the performance and film morphology of novel thermocleavable materials containing benzo[c][1,2,5]thiadiazole, demonstrating the potential of these compounds in the field of polymer photovoltaics (Helgesen et al., 2010).
Corrosion Inhibition
- The corrosion inhibition properties of 1,3,4-oxadiazole derivatives, related to benzo[c][1,2,5]thiadiazol, have been studied for their efficacy in protecting mild steel in acidic environments. This research highlights the potential application of these compounds in industrial settings (Ammal et al., 2018).
Mechanism of Action
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been used to prepare derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
It’s suggested that there is an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the btz group .
Biochemical Pathways
Compounds with similar structures have been used in photovoltaics and as fluorescent sensors . They have also been researched for photocatalytic applications .
Pharmacokinetics
The compound’s solid form and storage temperature (2-8°c) suggest that it may have specific requirements for stability .
Result of Action
Similar compounds have shown anticancer effects in certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light is a crucial factor for compounds used in photovoltaics and as fluorescent sensors . The compound’s storage temperature also suggests that temperature could influence its stability .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-16-6-2-1-5-15(16)20-23-19(29-24-20)10-13-4-3-9-27(12-13)21(28)14-7-8-17-18(11-14)26-30-25-17/h1-2,5-8,11,13H,3-4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDQAGNHKWWPQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)CC4=NC(=NO4)C5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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